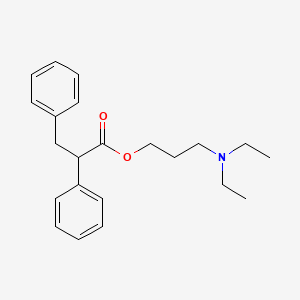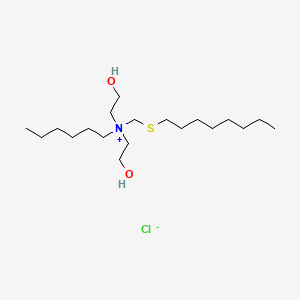
hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride is a quaternary ammonium compound known for its surfactant properties. This compound is used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride typically involves the reaction of hexylamine with 2-chloroethanol to form hexyl-bis(2-hydroxyethyl)amine. This intermediate is then reacted with octylsulfanylmethyl chloride to form the final quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through processes such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or hydroxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Wirkmechanismus
The mechanism of action of hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This antimicrobial action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride can be compared with other quaternary ammonium compounds such as:
Dodecyltrimethylammonium chloride: Similar surfactant properties but with a different alkyl chain length.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Cetylpyridinium chloride: Commonly used in oral care products for its antimicrobial properties.
This compound is unique due to its specific combination of alkyl chains and functional groups, which confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
78865-85-7 |
|---|---|
Molekularformel |
C19H42ClNO2S |
Molekulargewicht |
384.1 g/mol |
IUPAC-Name |
hexyl-bis(2-hydroxyethyl)-(octylsulfanylmethyl)azanium;chloride |
InChI |
InChI=1S/C19H42NO2S.ClH/c1-3-5-7-9-10-12-18-23-19-20(14-16-21,15-17-22)13-11-8-6-4-2;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LJXFSTOVEMGZKN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCSC[N+](CCCCCC)(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


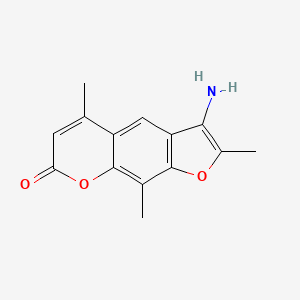
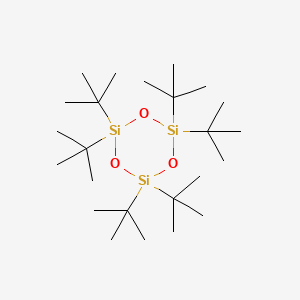
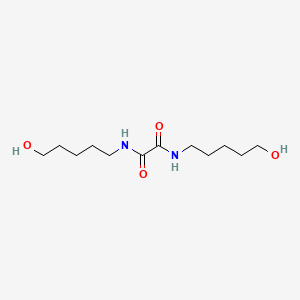
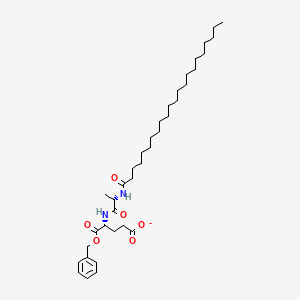






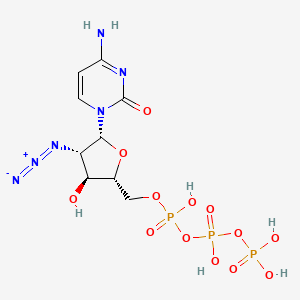
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)

